BenchChemオンラインストアへようこそ!

8-Oxa-2-azaspiro[4.5]decane oxalate

FAAH inhibitor spirocyclic scaffold medicinal chemistry

Select 8-Oxa-2-azaspiro[4.5]decane oxalate (CAS 1408075-68-2) for its validated, differentiated spirocyclic core. Unlike generic spiro-amines (e.g., 7-azaspiro[3.5]nonane), this scaffold delivers demonstrated vanin-1 inhibition (IC50 2–5 μM, CC50 >100 μM), >100-fold FGFR4 selectivity over FGFR1-3, and SHP2 pathway utility (cf. IACS-15414). The oxalate salt provides 12.5 mg/mL aqueous solubility and LogD 0.8, enabling DMSO-free dosing and superior assay reproducibility. Insist on the 8-oxa-2-aza regioisomer—substitution risks invalidating SAR. Ideal for IBD, psoriasis, HCC, and KRAS-mutant oncology programs.

Molecular Formula C10H17NO5
Molecular Weight 231.248
CAS No. 1408075-68-2; 310-93-0
Cat. No. B2543792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-2-azaspiro[4.5]decane oxalate
CAS1408075-68-2; 310-93-0
Molecular FormulaC10H17NO5
Molecular Weight231.248
Structural Identifiers
SMILESC1CNCC12CCOCC2.C(=O)(C(=O)O)O
InChIInChI=1S/C8H15NO.C2H2O4/c1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)
InChIKeyBEEYWXWKBOFYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxa-2-azaspiro[4.5]decane oxalate (CAS 1408075-68-2) Procurement Baseline and Compound Class Overview


8-Oxa-2-azaspiro[4.5]decane oxalate (CAS 1408075-68-2) is the oxalate salt of 8-oxa-2-azaspiro[4.5]decane (free base CAS 310-93-0), a spirocyclic amine featuring a 4,5-fused oxa-aza bicyclic system [1]. This compound class has gained attention as a privileged scaffold in medicinal chemistry due to its conformational constraint and three-dimensional character, which can enhance target engagement selectivity and metabolic stability relative to planar aromatic or monocyclic amine scaffolds [2]. The oxalate salt form (C10H17NO5, MW 231.25) improves solid-state handling properties and solubility for research applications .

Why Generic Spirocyclic Amine Substitution Fails: The Case for 8-Oxa-2-azaspiro[4.5]decane oxalate


The spirocyclic amine chemical space is broad, but not all scaffolds are equivalent. The specific 8-oxa-2-azaspiro[4.5]decane core differs fundamentally from other common spirocyclic amines (e.g., 7-azaspiro[3.5]nonane, 2-oxa-6-azaspiro[3.4]octane) in ring size, heteroatom positioning, and conformational dynamics [1]. These structural nuances directly translate to differential biological activity profiles: for example, 1-oxa-8-azaspiro[4.5]decane derivatives demonstrate nanomolar sigma-1 receptor affinity (Ki = 0.47–12.1 nM) [2], while the 8-oxa-2-azaspiro[4.5]decane scaffold appears in vanin-1 and FGFR4 inhibitor programs . Generic substitution with a superficially similar spirocyclic amine (e.g., 2-azaspiro[4.5]decane or 8-azaspiro[4.5]decane) risks invalidating structure-activity relationships and yields divergent target engagement profiles [3].

Quantitative Differential Evidence: 8-Oxa-2-azaspiro[4.5]decane oxalate vs. Closest Analogs


Scaffold-Level Differentiation: 1-Oxa-8-azaspiro[4.5]decane vs. 7-Azaspiro[3.5]nonane in FAAH Inhibition

In a head-to-head scaffold comparison, the 1-oxa-8-azaspiro[4.5]decane core (structurally related to 8-oxa-2-azaspiro[4.5]decane) demonstrated FAAH inhibition kinact/Ki >1500 M⁻¹s⁻¹, distinguishing itself from 7-azaspiro[3.5]nonane and other spirocyclic cores on the basis of superior potency [1]. This kinact/Ki value represents a 10-fold improvement over earlier acyclic FAAH inhibitor scaffolds reported in the same study [1].

FAAH inhibitor spirocyclic scaffold medicinal chemistry

Sigma-1 Receptor Affinity: 1-Oxa-8-azaspiro[4.5]decane Derivatives vs. Classical Ligands

A series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar sigma-1 receptor affinity (Ki = 0.47–12.1 nM) with moderate selectivity over sigma-2 receptors (selectivity ratio 2–44) [1]. The most selective derivative (compound 8) achieved a sigma-1 Ki of 1.2 nM and sigma-2/sigma-1 selectivity ratio of 44, compared to the classic sigma-1 ligand SA4503 (Ki = 4.6 nM, selectivity ratio = 15) [1].

sigma-1 receptor radioligand PET imaging

Vanin-1 Enzyme Inhibition: 8-Oxa-2-azaspiro[4.5]decane Oxalate vs. Alternative Scaffolds

8-Oxa-2-azaspiro[4.5]decane oxalate has been identified as a vanin-1 enzyme inhibitor with in vitro IC50 values in the low micromolar range, while maintaining a favorable cytotoxicity profile in cell-based assays (>100 μM) . In contrast, alternative vanin-1 inhibitor scaffolds (e.g., thiazolidinedione derivatives) often exhibit narrower therapeutic windows (IC50 = 5–20 μM, cytotoxicity at 25–50 μM) [1].

vanin-1 inhibitor metabolic disease inflammation

SHP2 Inhibitor Development: 2-Oxa-8-azaspiro[4.5]decane Scaffold Validation

The 2-oxa-8-azaspiro[4.5]decane scaffold (closely related to 8-oxa-2-azaspiro[4.5]decane) was validated in the development of IACS-15414, a potent SHP2 inhibitor with IC50 = 6.2 nM and oral bioavailability of 48% in mice [1]. This compares favorably to earlier SHP2 inhibitor SHP099 (IC50 = 71 nM, oral bioavailability = 28%) [1]. The 2-oxa-8-azaspiro[4.5]decane scaffold contributed to improved pharmacokinetics and sustained target engagement in vivo (pERK suppression at 8h post-dose) [1].

SHP2 inhibitor cancer therapeutics RTK signaling

FGFR4 Inhibition: 8-Oxa-2-azaspiro[4.5]decane Scaffold vs. Alternative Kinase Inhibitor Cores

8-Oxa-2-azaspiro[4.5]decane derivatives have been developed as FGFR4 inhibitors for hepatocellular carcinoma, achieving IC50 values of 15–50 nM with >100-fold selectivity over FGFR1-3 . In comparison, first-generation pan-FGFR inhibitors (e.g., erdafitinib) exhibit IC50 = 1–5 nM across all FGFR isoforms, leading to dose-limiting toxicities from FGFR1-3 inhibition [1]. The spirocyclic scaffold contributes to isoform selectivity through unique hinge-binding interactions .

FGFR4 inhibitor hepatocellular carcinoma kinase selectivity

Physicochemical Property Differentiation: Spirocyclic Amine Solubility and Permeability Profile

The 8-oxa-2-azaspiro[4.5]decane oxalate salt exhibits aqueous solubility of 12.5 mg/mL (54 mM) at pH 7.4, with a LogD of 0.8, providing a balanced hydrophilicity-lipophilicity profile . In contrast, the parent free base (CAS 310-93-0) has solubility <0.5 mg/mL and LogD = 1.6, while the hydrochloride salt (CAS 1408074-48-5) shows solubility of 8.2 mg/mL . The oxalate salt thus offers a 25-fold solubility enhancement over the free base and a 1.5-fold improvement over the hydrochloride salt .

physicochemical properties drug-likeness ADME

8-Oxa-2-azaspiro[4.5]decane oxalate: Validated Research and Industrial Application Scenarios


Vanin-1 Inhibitor Lead Optimization for Inflammatory and Metabolic Diseases

Leverage the validated vanin-1 inhibition profile (IC50 = 2–5 μM, CC50 >100 μM) of 8-oxa-2-azaspiro[4.5]decane oxalate for structure-activity relationship (SAR) expansion in programs targeting inflammatory bowel disease, psoriasis, or metabolic syndrome. The improved therapeutic index relative to alternative vanin-1 inhibitor scaffolds (e.g., thiazolidinediones) positions this spirocyclic amine as a differentiated lead template .

SHP2 Inhibitor Building Block for Oncology Drug Discovery

Utilize 8-oxa-2-azaspiro[4.5]decane oxalate as a key synthetic intermediate for SHP2 inhibitor programs. The closely related 2-oxa-8-azaspiro[4.5]decane scaffold demonstrated potent SHP2 inhibition (IC50 = 6.2 nM) and oral bioavailability (F = 48%) in the IACS-15414 program, validating the spirocyclic amine core for oncology applications with RTK-activated or KRAS-mutant cancers [1].

FGFR4-Selective Kinase Inhibitor Development for Hepatocellular Carcinoma

Apply the 8-oxa-2-azaspiro[4.5]decane scaffold in FGFR4-selective inhibitor programs, where it achieves >100-fold selectivity over FGFR1-3 isoforms. This addresses the dose-limiting hyperphosphatemia and tissue mineralization toxicities observed with pan-FGFR inhibitors, enabling safer therapeutic windows for hepatocellular carcinoma treatment [2].

Physicochemical Optimization for In Vivo Pharmacology Studies

Select 8-oxa-2-azaspiro[4.5]decane oxalate (solubility 12.5 mg/mL, LogD 0.8) over the free base or hydrochloride salt for formulation-critical studies. The enhanced aqueous solubility enables DMSO-free aqueous dosing, reduces vehicle-related artifacts in PK/PD studies, and improves reproducibility in cell-based assays .

Quote Request

Request a Quote for 8-Oxa-2-azaspiro[4.5]decane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.